Potency Profile vs. First-Generation Antagonist RN-1734: A Cross-Species Comparison
RN-9893 demonstrates significantly improved potency across all three major preclinical species compared to the first-generation TRPV4 antagonist RN-1734. In a head-to-head data summary of TRPV4 antagonists, RN-9893 inhibited human, mouse, and rat TRPV4 with IC50 values of <0.12 μM, <0.06 μM, and <0.12 μM, respectively [1]. In contrast, RN-1734 exhibited substantially weaker activity, with IC50 values of 2.3 μM (human), 5.9 μM (mouse), and 3.2 μM (rat) under comparable conditions [1].
| Evidence Dimension | TRPV4 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | <0.12 μM (human), <0.06 μM (mouse), <0.12 μM (rat) |
| Comparator Or Baseline | RN-1734: 2.3 μM (human), 5.9 μM (mouse), 3.2 μM (rat) |
| Quantified Difference | RN-9893 is >19-fold more potent at human, >98-fold more potent at mouse, and >26-fold more potent at rat TRPV4. |
| Conditions | Data summarized from multiple studies in a comparative pharmacology table of TRPV4 antagonists [1]. |
Why This Matters
The significantly higher potency of RN-9893 reduces the required compound concentration, minimizing potential off-target effects and solubility challenges, making it a more suitable tool compound for both in vitro and in vivo studies.
- [1] Vincent F, Duncton MA. TRPV4 agonists and antagonists. Curr Top Med Chem. 2011;11(17):2216-2226. Data summarized in Table 2. PMCID: PMC3564998. View Source
